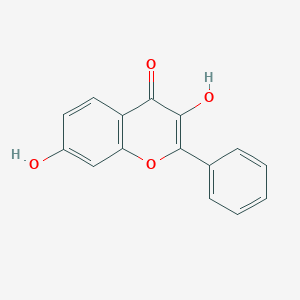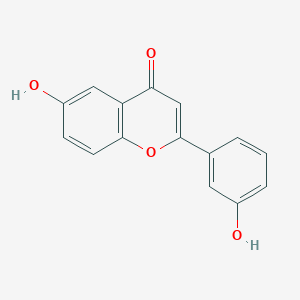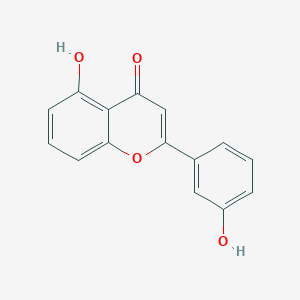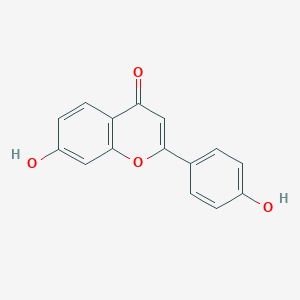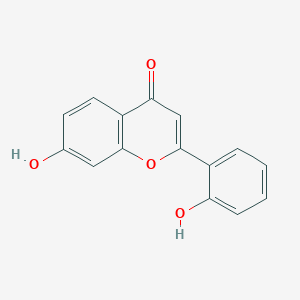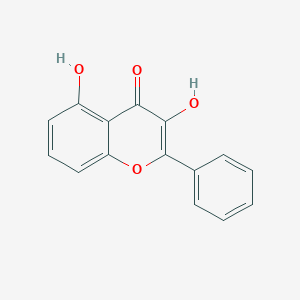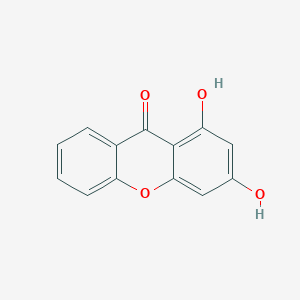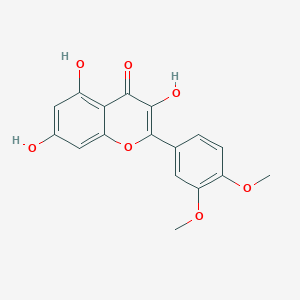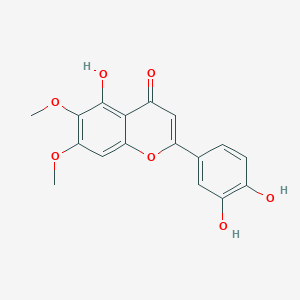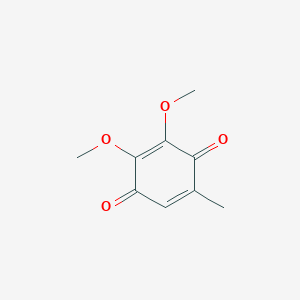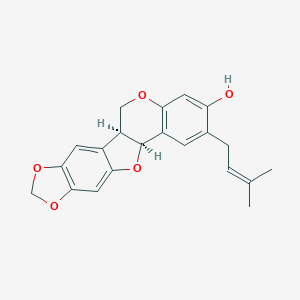
Edunol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.
Análisis De Reacciones Químicas
Edunol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Edunol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of pterocarpan derivatives and their chemical properties.
Biology: Research involving this compound includes studying its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential medicinal properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Edunol can be compared with other pterocarpan derivatives, such as:
- Maackiain
- Medicarpin
- Pisatin
These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and the presence of the 3-methyl-2-butenyl group, which may contribute to its distinct biological activities .
Propiedades
Número CAS |
37706-60-8 |
|---|---|
Fórmula molecular |
C21H20O5 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
Clave InChI |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
SMILES isomérico |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Sinónimos |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


